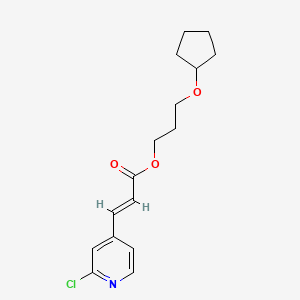
3-Cyclopentyloxypropyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Cyclopentyloxypropyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate, also known as CPPP, is a chemical compound that has been studied for its potential applications in scientific research. CPPP belongs to the class of compounds known as NMDA receptor antagonists, which have been shown to have a variety of effects on the central nervous system.
Scientific Research Applications
Chemical Synthesis and Heterocyclic Systems
The compound has been explored in the context of synthesizing polysubstituted pyridines, an important class of compounds in organic chemistry. For instance, α,α-Dioxoketene dithioacetals have been utilized as starting materials for generating such pyridines, which are further elaborated into bicyclic and tricyclic systems, showcasing the versatility of these compounds in synthetic chemistry (Abu-Shanab et al., 1994). Similarly, compounds like methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been used in the synthesis of heterocyclic systems, demonstrating their role in creating complex molecular architectures (Selič et al., 1997).
Catalysis and Cycloadditions
The compound is involved in catalytic processes and cycloadditions, fundamental reactions in organic synthesis. For example, differences in reactivity between phosphine- and amine-catalyzed cycloadditions of allenoates and enones have been studied, offering insights into the mechanistic aspects of these transformations (Huang et al., 2014). Polar [3+2] cycloadditions involving N-methyl azomethine ylide have also been explored, contributing to the synthesis of important heterocyclic compounds like pyrrolidines (Żmigrodzka et al., 2022).
Material Science and Biotechnology
In the realm of materials science and biotechnology, the derivative compounds are used in the synthesis of polyhydroxyalkanoates (PHAs), highlighting their potential in producing biodegradable plastics and other materials. For instance, a prpC mutant of Herbaspirillum seropedicae Z69 has been used to study propionic acid metabolism and poly-3-hydroxybutyrate-co-3-hydroxyvalerate production, shedding light on the biosynthetic efficiency of these compounds (Catalán et al., 2018). Additionally, polyhydroxyalkanoates have been recognized for their use in tissue engineering, serving as biomaterials due to their biocompatibility and biodegradability (Chen & Wu, 2005).
properties
IUPAC Name |
3-cyclopentyloxypropyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c17-15-12-13(8-9-18-15)6-7-16(19)21-11-3-10-20-14-4-1-2-5-14/h6-9,12,14H,1-5,10-11H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTRTZMQUOBULF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCCCOC(=O)C=CC2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OCCCOC(=O)/C=C/C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentyloxy)propyl 3-(2-chloropyridin-4-yl)prop-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2648887.png)
![4-[Hydroxy(thien-2-yl)methyl]benzonitrile](/img/structure/B2648888.png)
![3-Hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(3,4,5-trimethoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one](/img/structure/B2648890.png)
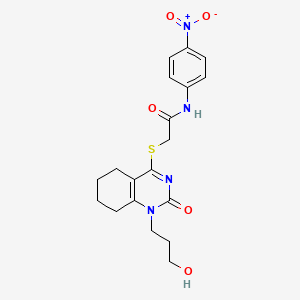

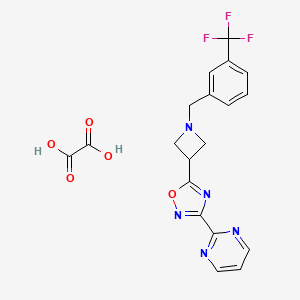
![1-(2-Methyl-1-oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2648897.png)
![N-(4-chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2648898.png)
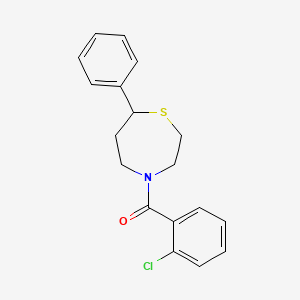

![1-[(6-Chloropyridin-2-yl)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2648903.png)
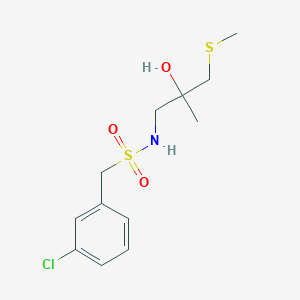
![N-(4-methylbenzyl)-4-[(4-propylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2648908.png)
